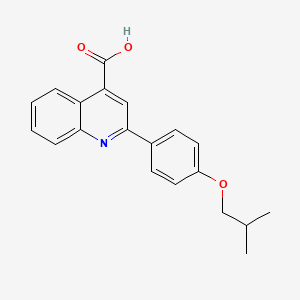
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of oligoamides derived from quinoline carboxylic acid involves successive hydrogenations, saponifications, and amine-acid couplings . Another synthesis method for quinoline carboxylic acids is the modified Doebner-von Miller pathway, which has been used to synthesize a range of quinoline-2,4-dicarboxylic acids . These methods highlight the versatility and adaptability of synthetic routes for quinoline derivatives.
Molecular Structure Analysis
Quinoline derivatives can adopt various molecular structures, including helical conformations. For example, oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid have been shown to form helical structures stabilized by intramolecular hydrogen bonds . The molecular structure can be characterized by techniques such as single crystal X-ray diffraction and NMR spectroscopy, which provide detailed information about the conformation and stability of these molecules.
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in a variety of chemical reactions. They can be used to synthesize metal-organic compounds with different dimensional structures, which are influenced by factors such as reaction temperature and solvent . Additionally, quinoline derivatives can undergo tandem double ring closure reactions, as demonstrated in the synthesis of benzoxazoloquinoline carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the helical oligoamides derived from quinoline carboxylic acids are remarkably stable, even at high temperatures in deuterated DMSO . The photoluminescent properties of metal-organic compounds based on quinoline carboxylic acids have also been investigated, revealing potential applications in materials science . The presence of functional groups such as carboxylic acids and esters can
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives are recognized for their effectiveness as anticorrosive agents. These compounds, including those with various polar substituents, are known to form stable chelating complexes with surface metallic atoms, preventing corrosion. This application is critical in materials science and engineering for protecting metals in various environments (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial and Anticancer Applications
Quinoline and its derivatives exhibit significant bioactivities, including antitumor, antimalarial, antibacterial, and antifungal properties. These compounds have been the subject of extensive research for their potential in drug development, especially in discovering new anticancer and antimicrobial agents (Shang et al., 2018).
Optoelectronic Materials
Quinazoline and quinoline derivatives are investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of quinoline derivatives in materials science (Lipunova et al., 2018).
Environmental Applications
The degradation of quinoline compounds is crucial for environmental safety due to their toxic and potentially carcinogenic effects. Research on biodegradation processes and technologies aims to efficiently remove quinoline from the environment, highlighting the importance of understanding quinoline chemistry in environmental science (Luo et al., 2020).
Drug Development
The therapeutic significance of quinolines in drug discovery, especially for treating cancers and malaria, is well-documented. The structural versatility of quinoline allows for the synthesis of compounds with a broad spectrum of biological activities, making it a focal point in medicinal chemistry (Hussaini, 2016).
Mechanism of Action
properties
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOLUKXWVAGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

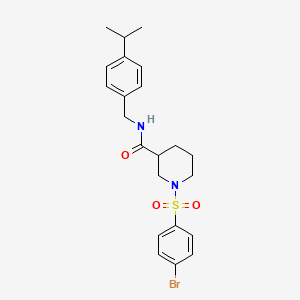
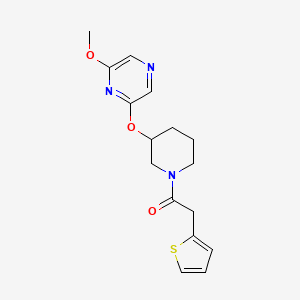
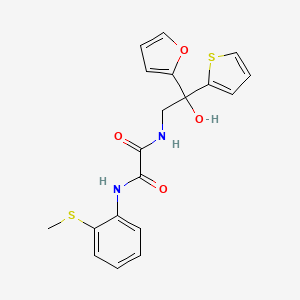
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)
![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)
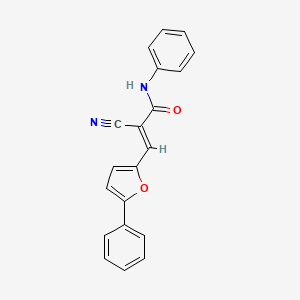
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)
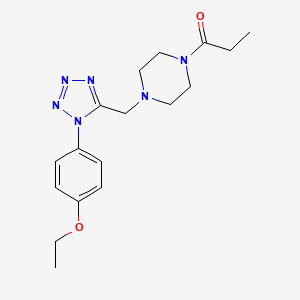
![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)
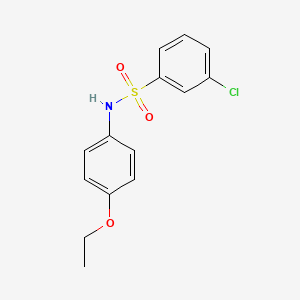
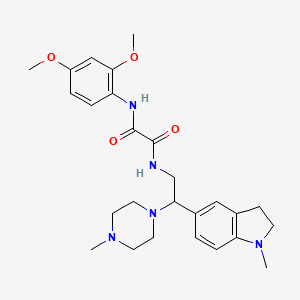
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)